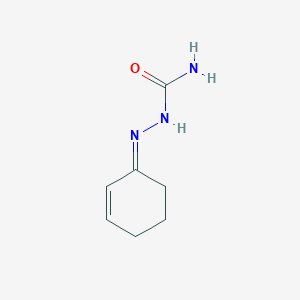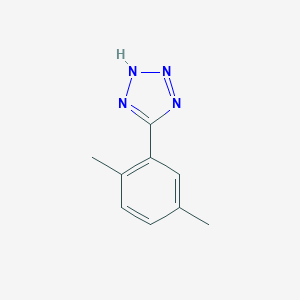![molecular formula C7H16BNO2S B296056 2-Amino-3-[(diethylboryl)oxy]-3-oxo-1-propanethiol](/img/structure/B296056.png)
2-Amino-3-[(diethylboryl)oxy]-3-oxo-1-propanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-[(diethylboryl)oxy]-3-oxo-1-propanethiol, also known as DEBOT, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. DEBOT is a boronic acid derivative that has been used in the synthesis of a wide range of organic compounds.
Wirkmechanismus
The mechanism of action of 2-Amino-3-[(diethylboryl)oxy]-3-oxo-1-propanethiol is not well understood. However, it is believed that this compound acts as a boronic acid derivative, which can form covalent bonds with nucleophiles such as amino acids and peptides. This makes this compound a useful reagent in the synthesis of organic compounds.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells in vitro, making it a promising reagent for use in biological applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Amino-3-[(diethylboryl)oxy]-3-oxo-1-propanethiol is its ease of synthesis, which makes it readily available for research purposes. This compound is also stable and can be stored for long periods of time without degradation. However, this compound has limitations in terms of its solubility in water, which can make it difficult to use in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on 2-Amino-3-[(diethylboryl)oxy]-3-oxo-1-propanethiol. One area of interest is in the development of new synthetic methods using this compound as a reagent. This compound could also be used in the synthesis of new boronic acid derivatives with potential applications in medicinal chemistry. Additionally, this compound could be used in the development of new analytical methods for the detection of amino acids and peptides. Further research is needed to fully understand the potential applications of this compound in various fields.
Synthesemethoden
2-Amino-3-[(diethylboryl)oxy]-3-oxo-1-propanethiol can be synthesized by the reaction of 2-amino-3-mercaptopropanoic acid with diethylboronic acid in the presence of a catalyst. The reaction yields this compound as a white crystalline solid with a melting point of 113-115°C. The synthesis of this compound has been optimized to produce high yields of the compound, making it readily available for research purposes.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-[(diethylboryl)oxy]-3-oxo-1-propanethiol has been used in a wide range of scientific research applications. One of the most promising applications of this compound is in the field of organic synthesis. This compound has been used as a reagent in the synthesis of various organic compounds, including amino acids, peptides, and heterocycles. This compound has also been used in the synthesis of boronic acid derivatives, which have potential applications in medicinal chemistry.
Eigenschaften
Molekularformel |
C7H16BNO2S |
|---|---|
Molekulargewicht |
189.09 g/mol |
IUPAC-Name |
diethylboranyl 2-amino-3-sulfanylpropanoate |
InChI |
InChI=1S/C7H16BNO2S/c1-3-8(4-2)11-7(10)6(9)5-12/h6,12H,3-5,9H2,1-2H3 |
InChI-Schlüssel |
YGDKOTWMACHKID-UHFFFAOYSA-N |
SMILES |
B(CC)(CC)OC(=O)C(CS)N |
Kanonische SMILES |
B(CC)(CC)OC(=O)C(CS)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Acetyloxy)phenyl]-2-oxoethanediazonium](/img/structure/B295974.png)
![Bicyclo[10.1.0]tridecan-2-ol](/img/structure/B295975.png)


![2-Phenyl-1-oxaspiro[2.7]decan-4-one](/img/structure/B295979.png)

![2-{2-[4-(Dodecyloxy)phenyl]vinyl}-8-(hexyloxy)quinoline](/img/structure/B295986.png)
![[4-Bromo-2,5-bis(hexyloxy)phenyl]acetonitrile](/img/structure/B295988.png)

![3-diphenylphosphoryl-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B295990.png)


![2,5-Bis[(2-ethylhexyl)oxy]terephthalonitrile](/img/structure/B295994.png)

